![molecular formula C27H19Br B14012692 9-[Bromo(phenyl)methyl]-10-phenylanthracene CAS No. 7467-97-2](/img/structure/B14012692.png)
9-[Bromo(phenyl)methyl]-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[Bromo(phenyl)methyl]-10-phenylanthracene is a compound belonging to the anthracene family, characterized by its unique structure where a bromine atom is attached to a phenylmethyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[Bromo(phenyl)methyl]-10-phenylanthracene typically involves the bromination of 9-phenylanthracene. A common method includes the reaction of 9-phenylanthracene with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenylmethyl-substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydrogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-[Bromo(phenyl)methyl]-10-phenylanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various functional materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 9-[Bromo(phenyl)methyl]-10-phenylanthracene primarily involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in optoelectronic applications. The molecular targets and pathways involved include the excitation and relaxation of π-electrons within the anthracene core .
Vergleich Mit ähnlichen Verbindungen
- 9-Bromo-10-phenylanthracene
- 9,10-Diphenylanthracene
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene
Comparison:
- 9-Bromo-10-phenylanthracene: Similar in structure but lacks the phenylmethyl group, making it less versatile in substitution reactions.
- 9,10-Diphenylanthracene: Lacks the bromine atom, resulting in different reactivity and applications.
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene: Contains different substituents, leading to variations in photophysical properties and applications .
Eigenschaften
CAS-Nummer |
7467-97-2 |
|---|---|
Molekularformel |
C27H19Br |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
9-[bromo(phenyl)methyl]-10-phenylanthracene |
InChI |
InChI=1S/C27H19Br/c28-27(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)22-16-8-10-18-24(22)26/h1-18,27H |
InChI-Schlüssel |
JDGWNXNEMZUIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


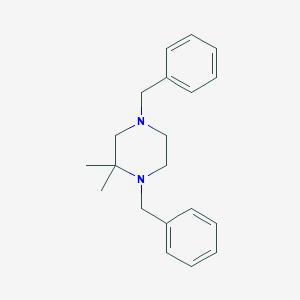
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
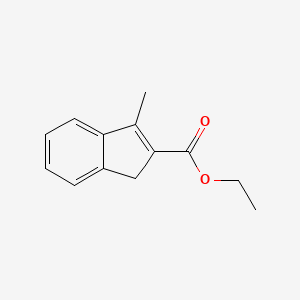

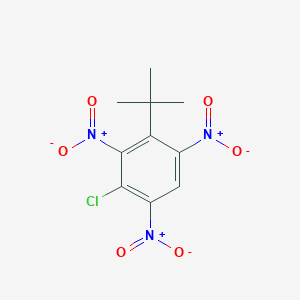
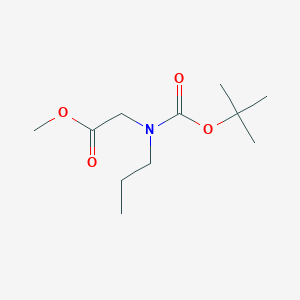

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
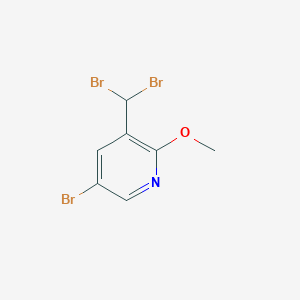
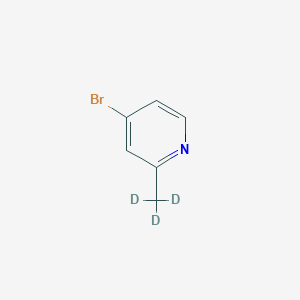
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
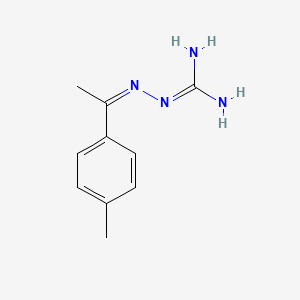
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
